1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane, also known as Ro15-4513, is a compound that belongs to the class of diazepanes. It was first synthesized in the early 1980s and has since been used extensively in scientific research for its unique properties.
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane acts as a selective antagonist of the GABA-A receptor. It binds to a specific site on the receptor and prevents the binding of the neurotransmitter GABA. This results in a decrease in the inhibitory effect of GABA on the nervous system, leading to an increase in anxiety, insomnia, and muscle tension.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to increase anxiety and decrease sleep in animal models. It has also been shown to increase muscle tension and decrease muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a selective antagonist of the GABA-A receptor, which makes it a useful tool for studying the role of the receptor in anxiety, sleep, and muscle relaxation. However, 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane has several limitations. It is not orally active and must be administered intravenously. It also has a short half-life, which makes it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the use of 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane in scientific research. One direction is the development of more potent and selective antagonists of the GABA-A receptor. Another direction is the use of 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane in the study of the role of the GABA-A receptor in addiction and withdrawal. Finally, 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane could be used in the development of new treatments for anxiety disorders and insomnia.
Méthodes De Synthèse
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane involves several steps. The first step is the reaction of cyclohexenylmagnesium bromide with 4-methyl-1,4-diazepane-6-carboxaldehyde. This reaction yields the intermediate, 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane-6-carboxaldehyde. The intermediate is then reduced with sodium borohydride to produce 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane has been extensively used in scientific research for its unique properties. It is a selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation. 1-(3-cyclohexen-1-ylmethyl)-4-methyl-1,4-diazepane has been used to study the role of the GABA-A receptor in these processes.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h2-3,13H,4-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWKCHMQDWOSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427761 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.